molecular formula C17H13FN2O5 B3182368 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 516526-44-6

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No.: B3182368
CAS No.: 516526-44-6
M. Wt: 344.29 g/mol
InChI Key: MHRMSZPCHBTAJN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with fluoro, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent.

    Coupling Reaction: The coupling of the fluoro-nitro aromatic intermediate with a quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dihydroxyquinoline.

    Reduction: Formation of 4-(2-Fluoro-4-aminophenoxy)-6,7-dimethoxyquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The quinoline core can intercalate into DNA, affecting its function and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline
  • 4-(2-Fluoro-4-nitrophenoxy)-1-(11C-methyl)-1,2,3,6-tetrahydropyridine

Uniqueness

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-14(11)25-15-4-3-10(20(21)22)7-12(15)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRMSZPCHBTAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6,7-dimethoxyquinolin-4(1H)-one (7.9 g, 38.5 mmol), Cs2CO3 (15.4 g) in DMF (55 mL) and CH3CN (80 mL) was stirred for 30 min. at rt. To this mixture was added 3,4-difluoronitrobenzene (6.5 g, 40.9 mmol), and the reaction mixture was stirred over the weekend at rt. To the reaction mixture was added H2O (100 mL), stirred for 10 minutes and the precipitate was filtered, washed with a small amount of H2O to obtain the 1st crop of solid. To the filtrate solution was added EtOAc (200 mL), the EtOAc layer was separated, the aqueous layer was washed with EtOAc (200 mL), and the combined EtOAc solution was dried over MgSO4, concentrated in vacuo to obtain the 2nd crop of solid. The solids of first crop and second crop were combined which was a mixture of O- and N-alkylation products. The mixture of solid product was digested in CHCl3 (35 mL) and DMF (5 mL), and the undissolved solid was filtered which was an N-alkylation product. The filtrate solution was passed through a flash column on SiO2 eluting with 5% MeOH in CH2Cl2 to obtain the desired O-alkylation product (6.2 g, 47%) as a light yellow solid. 1H NMR (CDCl3) δ 8.59 (d, 1H, J=5.0 Hz), 8.19 (dd, 1H, J=9.3, 2.8 Hz), 8.14 (dd, 1H, J=8.8, 2.2 Hz), 7.45 (d, 2H, J=9.9 Hz), 7.34 (t, 1H, J=8.3 Hz), 6.55 (d, 1H, J=5.0 Hz), 4.06 (s, 3H), 4.04 (s, 3H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
47%

Synthesis routes and methods II

Procedure details

A mixture of 6,7-dimethoxyquinolin-4-ol (1.4 g, 6.8 mmol, 1.0 eq.), 3,4-difluoro-nitrobenzene (1.44 g, 8.84 mmol, 1.3 eq.) and cesium carbonate (3.6 g, 10.9 mmol, 1.6 eq.) in dry DMF (10 mL) was heated for 1 h at 50° C. in a microwave oven. After cooling to RT the mixture was diluted with water and extracted with EtOAc. The combined organic phase was dried over Na2SO4 and evaporated in vacuo. The crude product was purified by flash chromatography on silica gel (DCM/MeOH=100:0 to 5:1) to yield the desired product A1 (909 mg, 2.64 mmol, 38.8%) as a yellow solid. 1H NMR (400 MHz, CDCl3, 300K) δ 4.04 (s, 3H), 4.06 (s, 3H), 6.55 (d, J=5.2 Hz, 1H), 7.34 (dd, J=7.8 Hz, J=8.8 Hz, 1H), 7.44 (s, 1H), 7.46 (s, 1H), 8.13 (m, 1H), 8.19 (dd, J=9.8 Hz, J=2.5 Hz, 1H), 8.58 (d, J=5.2 Hz, 1H). MS (ES) C17H13FN2O5 requires: 344, found: 345 (M+H)+. Furthermore an isomer (941 mg, 2.74 mmol, 40.2%) was isolated as a yellow solid. MS (ES) C17H13FN2O6 requires: 344. Found: 345 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38.8%

Synthesis routes and methods III

Procedure details

A solution of 6,7-dimethoxyquinolin-4-ol (50 g, 0.244 mol) and Cs2CO3 (159 g, 0.488 mol) in CH3CN (300 mL)/DMF (300 mL) was stirred at room temperature for 30 min. 1,2-Difluoro-4-nitrobenzene (42.7 g, 0.268 mol) was then added dropwise. After stirring at rt for 3.5 h, the reaction solution was concentrated in vacuo. Ice (500 mL) was added to the residual suspension and the mixture was stirred overnight for precipitation. The solid was collected by filtration and further purified by a silica gel column chromatography (EtOAc) to give the title compound as a pale yellow powder (43.1 g, 51.2%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
159 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step Two
Yield
51.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
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Reactant of Route 6
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